molecular formula C24H34N4O4S B2685739 2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide CAS No. 942035-28-1

2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B2685739
CAS No.: 942035-28-1
M. Wt: 474.62
InChI Key: HPDJGUNTNWXWCV-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrrolidine ring, a cyclohexyl group, a thieno[3,2-d]pyrimidin-1(2H)-one moiety, and an acetamide group with two ethyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex molecules involving thieno[3,2-d]pyrimidine derivatives is a topic of interest in the field of organic chemistry. These compounds are synthesized through various methods, including cyclization reactions and condensation processes involving different starting materials like cyanothioacetamide, ethyl chloroacetate, and aminoesters. For example, studies have explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the versatility of these compounds in generating a wide array of molecular structures with potential biological activities (Hossan et al., 2012). Similarly, one-pot synthesis methods have been developed for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting efficient strategies for constructing complex heterocyclic systems (Dyachenko et al., 2020).

Potential Applications in Medicinal Chemistry

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds serve as key scaffolds in the design of new therapeutic agents. For instance, derivatives of pyrimidinone have shown significant antimicrobial activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012). Additionally, some thieno[3,2-d]pyrimidine compounds have been evaluated for their anti-inflammatory and analgesic activities, presenting potential as new therapeutic options (Sondhi et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its biological targets, which are currently unknown .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

2-[2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-3-25(4-2)20(29)16-27-19-11-14-33-21(19)23(31)28(24(27)32)15-17-7-9-18(10-8-17)22(30)26-12-5-6-13-26/h11,14,17-18H,3-10,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDJGUNTNWXWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCCC4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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